2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-11(2,10(15)16)13-9(14)7-3-5-8(12)6-4-7/h3-6H,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMSVCROZJXPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 2-Amino-2-methylpropanoic Acid
The carboxylic acid group is protected as a methyl or ethyl ester to prevent undesired side reactions during subsequent steps. This involves:
Benzoylation with 4-Chlorobenzoyl Chloride
The amino group undergoes nucleophilic acyl substitution:
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Reaction Conditions :
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Procedure :
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The esterified intermediate is dissolved in MIBK, followed by dropwise addition of 4-chlorobenzoyl chloride (1.05–1.35 equivalents).
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The mixture is stirred under nitrogen to minimize hydrolysis of the acyl chloride.
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Post-reaction, the organic phase is washed with water to remove HCl byproducts.
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Ester Hydrolysis to Carboxylic Acid
The protected ester is hydrolyzed under acidic or basic conditions:
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Basic Hydrolysis :
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Acidic Hydrolysis :
Key Data :
| Step | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Esterification | Methanol | H₂SO₄ | 65 | 85–90 |
| Benzoylation | MIBK | NaOH | 55 | 78–82 |
| Hydrolysis | Ethanol/Water | H₂SO₄ | 80 | 88–92 |
Direct Amidation of 2-Amino-2-methylpropanoic Acid
While less common due to competing side reactions, direct amidation avoids ester protection:
Reaction Optimization
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Coupling Agents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation.
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Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF).
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Byproduct Scavengers : 4-Dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) improve efficiency.
Procedure
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Dissolve 2-amino-2-methylpropanoic acid (1.0 equivalent) and 4-chlorobenzoyl chloride (1.1 equivalents) in DCM.
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Add EDC (1.2 equivalents) and DMAP (0.1 equivalents) at 0°C.
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Stir at room temperature for 12–24 hours.
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Extract with dilute HCl to remove unreacted acyl chloride, followed by sodium bicarbonate washes.
Challenges :
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Carboxylic acid protonation reduces nucleophilicity of the amine.
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Competitive formation of N-acylurea byproducts with DCC.
Industrial-Scale Production Considerations
Cost-Effective Solvent Selection
Recycling of Byproducts
Purity Control
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Crystallization : Recrystallization from ethanol/water (3:1) achieves >99% purity.
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Chromatography : Reserved for pharmaceutical-grade material using silica gel eluted with ethyl acetate/hexane.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Ester Protection | High purity; Scalable | Multi-step; Longer synthesis time | 75–85 |
| Direct Amidation | Fewer steps | Lower yields; Byproduct formation | 60–70 |
| Industrial Process | Cost-effective; Solvent recycling | Requires specialized equipment | 80–88 |
Mechanistic Insights and Side Reactions
Amidation Mechanism
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include signal transduction pathways, metabolic pathways, and regulatory pathways .
Comparison with Similar Compounds
Structural Comparison
The fibrate class shares a core 2-methylpropanoic acid moiety but differs in aromatic substituents. Key structural variations influence solubility, bioavailability, and potency:
| Compound | Molecular Formula | Molecular Weight | Substituent Structure | Key Functional Groups |
|---|---|---|---|---|
| Bezafibrate | C₁₉H₂₀ClNO₄ | 361.82 | 4-[2-(4-Chlorobenzamido)ethyl]phenoxy | Amide, phenoxy, carboxylic acid |
| Fenofibric Acid | C₁₇H₁₅ClO₄ | 318.75 | 4-(4-Chlorobenzoyl)phenoxy | Ketone, phenoxy, carboxylic acid |
| Clofibric Acid | C₁₀H₁₁ClO₃ | 214.65 | 4-Chlorophenoxy | Phenoxy, carboxylic acid |
| Clofibrate | C₁₂H₁₅ClO₃ | 242.70 | 4-Chlorophenoxy + ethyl ester | Phenoxy, ester |
Key Structural Notes:
- Bezafibrate : Contains a benzamidoethyl side chain, enhancing binding to peroxisome proliferator-activated receptors (PPARs) compared to simpler fibrates .
- Fenofibric Acid: Features a 4-chlorobenzoyl group directly attached to the phenoxy ring, improving lipid solubility but requiring esterification (e.g., fenofibrate) for oral absorption .
- Clofibric Acid : Lacks the benzoyl/benzamido group, resulting in reduced potency and shorter half-life .
Pharmacological and Physicochemical Properties
Efficacy Insights :
Biological Activity
2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid, also known as a derivative of amino acids with potential therapeutic applications, has garnered attention in pharmacological research. This compound is characterized by its unique structural features that may influence its biological activity, particularly in the context of receptor interactions and enzyme inhibition.
Chemical Structure and Properties
The chemical structure of 2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid can be represented as follows:
- Molecular Formula : C11H12ClNO2
- Molecular Weight : 227.67 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorobenzoyl group enhances its binding affinity due to electron-withdrawing effects, which can stabilize interactions with target sites.
1. Receptor Interaction
Recent studies have highlighted the compound's role as an allosteric enhancer of the A1 adenosine receptor. A structure-activity relationship (SAR) study indicated that modifications on the phenyl ring significantly affect the binding affinity and functional activity of the compound. For instance, specific substitutions at the C-5 position of the thiophene moiety correlated with enhanced receptor activity, demonstrating a clear dependency on molecular structure for pharmacological efficacy .
2. Enzyme Inhibition
The compound has been evaluated for its potential to inhibit various enzymes involved in metabolic pathways. Preliminary findings suggest that it may act as a competitive inhibitor, although detailed kinetic studies are required to elucidate the exact mechanisms involved.
Case Study 1: Allosteric Modulation
In a study examining a series of analogs derived from 2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid, researchers found that certain derivatives exhibited potent allosteric modulation of the A1 receptor. The most active compounds demonstrated an EC50 value in the low micromolar range, indicating significant biological activity. The study emphasized the importance of substituent positioning on the thiophene ring for enhancing receptor interaction .
Case Study 2: Gastrointestinal Permeation Enhancers
Another investigation explored the use of this compound in enhancing gastrointestinal permeability for drug delivery applications. The results indicated that formulations containing this compound improved absorption rates significantly compared to standard formulations, suggesting its utility in pharmaceutical development .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 227.67 g/mol |
| A1 Adenosine Receptor EC50 | ~0.1 µM |
| Enzyme Inhibition Type | Competitive |
| Gastrointestinal Permeation Ratio | Up to 10x improvement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
